

Impact of storage temperature on Ceftazidime sodium potency

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Compound of Interest

Compound Name: Ceftazidime sodium

Cat. No.: B1231384

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Technical Support Center: Ceftazidime Sodium Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the impact of storage temperature on the potency of **Ceftazidime sodium**.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of reconstituted **Ceftazidime sodium**?

A1: Temperature is the most critical factor influencing the stability of reconstituted **Ceftazidime sodium**. Higher temperatures accelerate the rate of degradation, leading to a loss of potency. [1][2][3] The stability is also affected by pH, the type of diluent used, and exposure to light. [4][5]

Q2: What are the recommended storage conditions for reconstituted **Ceftazidime sodium** solutions?

A2: For short-term storage, reconstituted solutions are generally stable for up to 24 hours at room temperature (around 25°C) and for up to 7 days when refrigerated (4°C). [6][7][8] For longer-term storage, freezing the solution at -20°C can maintain stability for up to 60-90 days. [2][9][10] However, specific stability can vary based on the concentration and the diluent used.

Q3: Does the type of container affect the stability of **Ceftazidime sodium** solutions?

A3: Yes, the container material can influence stability. Studies have shown that Ceftazidime solutions are generally more stable when stored in glass bottles compared to plastic bags (PVC and PP).[11]

Q4: What are the main degradation products of **Ceftazidime sodium**?

A4: The primary degradation products of Ceftazidime include pyridine and the Δ^2 -ceftazidime isomer.[1][6] The formation of pyridine is a notable concern as it is a toxic compound.[3]

Q5: How can I monitor the potency of my **Ceftazidime sodium** samples during a stability study?

A5: The most common and reliable method for determining the potency of Ceftazidime is High-Performance Liquid Chromatography (HPLC).[1][6][12] Other methods that have been used include microbiological assays and spectrophotometry.[5][13][14]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpectedly rapid loss of potency in refrigerated samples.	1. Inaccurate refrigerator temperature. 2. Frequent opening of the refrigerator door leading to temperature fluctuations. 3. Improperly sealed storage container.	1. Verify the refrigerator temperature with a calibrated thermometer. 2. Minimize the frequency and duration of door openings. 3. Ensure containers are tightly sealed to prevent exposure to air and potential contaminants.
Visible color change (yellowing) in the reconstituted solution.	Degradation of Ceftazidime.[7]	While a slight color change may not always indicate a significant loss of potency, it is a sign of degradation.[7] It is recommended to use freshly prepared solutions or to re-test the potency of the solution before use.
Precipitation observed in frozen and thawed solutions.	The pH of the solution is too low (≤ 4).[1]	Ensure the pH of the reconstituted solution is within the stable range, typically between 4.5 and 6.5.[4]
Inconsistent results in potency assays.	1. Improper sample handling and dilution. 2. Issues with the analytical instrumentation (e.g., HPLC column degradation). 3. Contamination of the sample.	1. Review and standardize sample preparation and dilution protocols. 2. Perform system suitability tests and calibrate the analytical instrument. 3. Use sterile techniques during sample preparation to avoid microbial contamination.

Quantitative Data Summary

Table 1: Stability of Reconstituted **Ceftazidime Sodium** in Various Diluents and Temperatures

Concentration	Diluent	Storage Temperature (°C)	Stability (Time to >90% Potency)	Reference
1 mg/mL	0.9% Sodium Chloride	25	72 hours	[10]
1 mg/mL	Balanced Salt Solution	25	72 hours	[10]
1 mg/mL	0.9% Sodium Chloride	4	17 days	[10]
1 mg/mL	Balanced Salt Solution	4	17 days	[10]
1 mg/mL	0.9% Sodium Chloride	-20	> 60 days	[10]
1 mg/mL	Balanced Salt Solution	-20	> 60 days	[10]
10 mg/mL	0.9% Sodium Chloride	25	< 7 days	[2]
10 mg/mL	0.9% Sodium Chloride	4	28 days	[2]
10 mg/mL	0.9% Sodium Chloride	-20	> 60 days	[2]
100 µg/mL	Peritoneal Dialysis Solution	25	24 hours	[15]
100 µg/mL	Peritoneal Dialysis Solution	4 (for 7 days) then 25	Stable	[15]
4-12% (w/v)	Not specified	25	24 hours (<10% degradation)	[1]
100 & 200 mg/mL	Sterile Water	21-23	8 hours	[8]

100 & 200 mg/mL	Sterile Water	4	96 hours	[8]
100 & 200 mg/mL	Sterile Water	-20 (for 28 or 91 days) then 21-23	8 hours	[8]
100 & 200 mg/mL	Sterile Water	-20 (for 28 or 91 days) then 4	96 hours	[8]

Table 2: Degradation of **Ceftazidime Sodium** Powder for Injection at Elevated Temperature

Storage Temperature (°C)	Duration	Potency Loss	Reference
45	28 days	~8%	[16]

Experimental Protocols

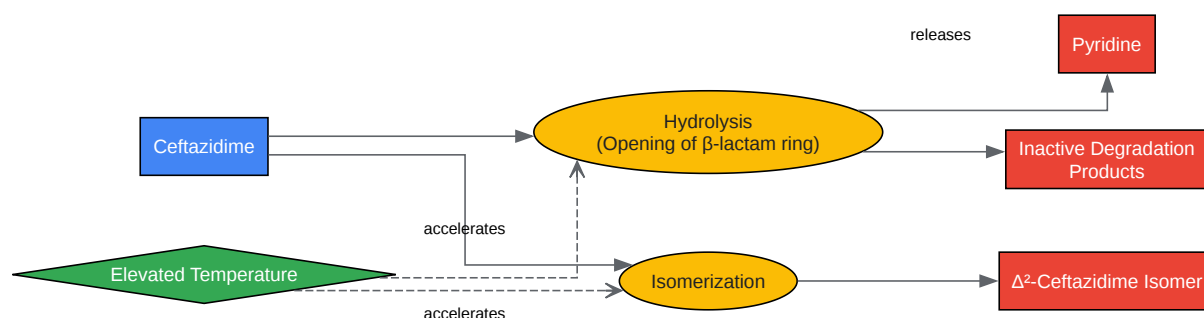
1. Protocol for Accelerated Thermal Degradation Study

- Objective: To assess the thermal stability of **Ceftazidime sodium** powder for injection.
- Methodology:
 - Place commercial vials of **Ceftazidime sodium** (e.g., 1000 mg) in a dry air oven set to 45°C.[5][16]
 - At predetermined time intervals (e.g., 1, 2, 7, 14, 21, and 28 days), remove a set of vials from the oven.[5][16]
 - Allow the vials to cool to room temperature.
 - Reconstitute the powder with a known volume of sterile distilled water to a specific concentration (e.g., 1000 µg/mL).[5][16]
 - Analyze the concentration of the remaining active Ceftazidime using a validated stability-indicating HPLC method.

2. Protocol for Stability Study of Reconstituted **Ceftazidime Sodium**

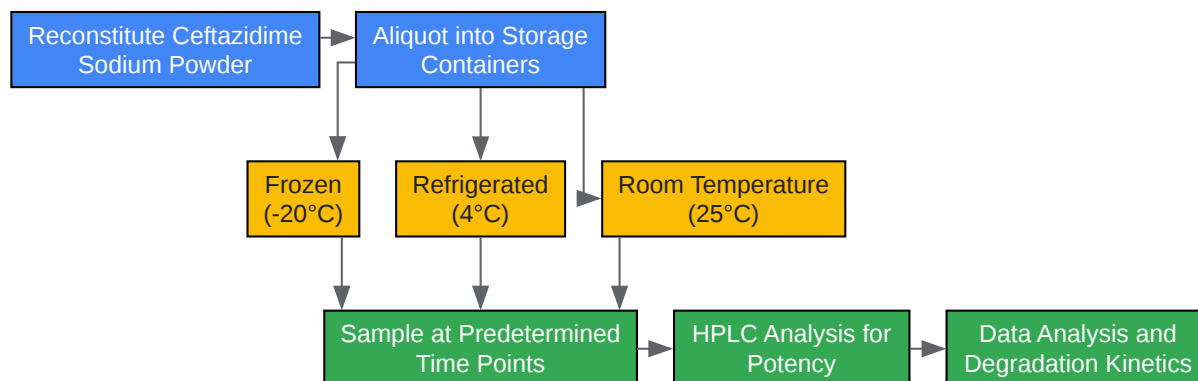
- Objective: To determine the stability of reconstituted **Ceftazidime sodium** under different storage temperatures.
- Methodology:
 - Reconstitute a commercial vial of **Ceftazidime sodium** (e.g., 1000 mg) with a specified volume of diluent (e.g., 10 mL of sterile water).[5]
 - Aseptically draw aliquots of the reconstituted solution into sterile containers (e.g., glass vials or plastic syringes).
 - Store the containers at various temperatures, such as refrigerated (4°C), room temperature (25°C), and frozen (-20°C).[2][10]
 - At specified time points (e.g., 0, 6, 12, 24 hours for room temperature; 1, 7, 14, 28 days for refrigerated), withdraw samples.[2][5]
 - If frozen, thaw the samples at room temperature or in a refrigerator before analysis.
 - Dilute the samples to a suitable concentration for analysis.
 - Determine the Ceftazidime concentration using a validated HPLC method.

Visualizations



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Caption: Ceftazidime degradation pathways accelerated by elevated temperature.



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Caption: Workflow for a typical stability study of reconstituted **Ceftazidime sodium**.

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